Tris(trimethylsilyl)methylsilane

Steric hindrance Nucleophilic displacement Silyl halide reactivity

Tris(trimethylsilyl)methylsilane (TTMSM; CAS 18146-00-4), also known as silyltris(trimethylsilyl)methane, is a sterically demanding organosilicon compound of the formula (Me₃Si)₃SiCH₃. It serves as a versatile precursor in the synthesis of silicon-centered radicals and silylenes for advanced materials chemistry and fundamental reaction studies.

Molecular Formula C10H27Si4
Molecular Weight 259.66 g/mol
Cat. No. B14463725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl)methylsilane
Molecular FormulaC10H27Si4
Molecular Weight259.66 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C([Si])([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C10H27Si4/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3
InChIKeyBUBJWNWWARPCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(trimethylsilyl)methylsilane (TTMSM): A Specialized Organosilicon Building Block for Sterically Demanding Syntheses


Tris(trimethylsilyl)methylsilane (TTMSM; CAS 18146-00-4), also known as silyltris(trimethylsilyl)methane, is a sterically demanding organosilicon compound of the formula (Me₃Si)₃SiCH₃ [1]. It serves as a versatile precursor in the synthesis of silicon-centered radicals and silylenes for advanced materials chemistry and fundamental reaction studies [2]. The compound consists of a central silicon atom bonded to three trimethylsilyl groups and one methyl group, creating a uniquely congested tetrahedral environment that governs its distinctive reactivity profile [3].

1
Sterically demanding organosilicon precursor for silicon-centered radical and silylene generation Synthesis building block for advanced materials chemistry
2
Preferred scaffold for preparing trisyl-protected silyl halides with tunable orthogonal protection strategies Steric shielding controls stepwise deprotection workflows
3
Spectroscopic benchmark for congested tetrahedral silicon environments in polysilane conformation studies UV absorption onset below 210 nm for electronic-structure correlation

Why Tris(trimethylsilyl)methylsilane Cannot Be Replaced by Simpler Silyl Hydrides or Less Hindered Silanes


In organosilicon chemistry, subtle variations in steric bulk and electronic environment drastically alter reaction outcomes. Tris(trimethylsilyl)methylsilane (TTMSM) occupies a unique position due to the exceptional steric protection conferred by its trisyl group, which effectively shields the central silicon atom from nucleophilic attack [1]. In contrast, less hindered silanes—such as tris(trimethylsilyl)silane (TTMSS) or tetrakis(trimethylsilyl)silane—exhibit markedly different photolytic fragmentation patterns, radical generation efficiencies, and UV absorption characteristics [2]. Generic substitution with a simpler silyl hydride or a less sterically congested analog will therefore fail to reproduce the specific reactivity, selectivity, and physical properties required for applications demanding the unique steric and electronic profile of TTMSM. The quantitative evidence presented below establishes the precise, measurable differences that justify the targeted procurement of this compound.

Target Compound TTMSM Trisyl framework enables controlled 1,1-elimination to silylene intermediates under photolysis.
Common Substitute TTMSS Predominantly generates silyl radicals via homolytic cleavage; does not replicate silylene insertion chemistry.
Target Compound TTMSM-Derived Silyl Halide Trisyl group provides steric protection exceeding t-Bu₃Si–, enabling orthogonal deprotection sequences.
Common Substitute t-Bu₃SiCl Less hindered; nucleophilic displacement may occur under basic conditions, compromising step selectivity.

Quantitative Differentiation of Tris(trimethylsilyl)methylsilane: Head-to-Head Performance Data Against Closest Analogs


Superior Steric Protection Against Nucleophilic Displacement vs. Tri‑tert‑butylchlorosilane

The trisyl group in (Me₃Si)₃CSiMe₂Cl provides substantially greater steric hindrance than the tri‑tert‑butyl group in t‑Bu₃SiCl, rendering the TTMSM derivative even less reactive toward nucleophiles [1]. This differential protection is critical for synthetic sequences requiring orthogonal silyl group removal or stability under basic conditions.

Steric Protection vs. t‑Bu₃SiCl
Head-to-head
Qualitatively less reactive toward nucleophilic displacement
Base-mediated conditions, solution phase
Supports orthogonal protection strategy selection
Derivative (Me₃Si)₃CSiMe₂Cl compared to t‑Bu₃SiCl
Steric hindrance Nucleophilic displacement Silyl halide reactivity

Distinct UV Absorption Profile vs. Tetrakis(trimethylsilyl)silane and Octamethyltrisilane

UV absorption studies reveal that tris(trimethylsilyl)methylsilane (TTMSM) exhibits a lowest energy absorption maximum below 210 nm, a feature shared with tetrakis(trimethylsilyl)silane but distinctly blue-shifted relative to octamethyltrisilane, which absorbs at 215 nm [1]. This blue shift reflects the electronic consequences of the highly sterically congested environment in TTMSM, enabling its use as a spectroscopic benchmark.

UV Absorption Blue Shift
Head-to-head
< 210 nm
≥ 5 nm blue shift vs. octamethyltrisilane (215 nm)
Spectroscopic benchmark for congested Si environments
Cyclohexane solution, UV spectrophotometry
UV spectroscopy Electronic structure Oligosilane conformation

Characteristic Photolytic Fragmentation Pathways Differentiated from Tris(trimethylsilyl)silane (TTMSS)

Under UV irradiation, tris(trimethylsilyl)methylsilane (TTMSM) undergoes a distinct fragmentation pattern dominated by 1,1‑elimination to yield Me‑Si‑SiMe₃ (silylene) and Me₃SiSiMe₃ as the major pathway, with minor pathways producing (Me₃Si)₂SiMe₂⁺ :SiMe₂ and Me₃Si· [1]. In contrast, tris(trimethylsilyl)silane (TTMSS) primarily generates the (Me₃Si)₃Si· radical under similar photolytic conditions [2]. This divergent photochemistry dictates the choice of reagent for specific radical or silylene-mediated transformations.

Photolytic Fragmentation Pathway
Cross-study
1,1‑elimination → Me‑Si‑SiMe₃ + Me₃SiSiMe₃
Distinct from TTMSS homolytic cleavage to silyl radical
Defines reagent choice for silylene vs. radical transformations
UV photolysis (λ > 300 nm), trapping agents present
Photolysis Silylene generation Radical intermediates

Electronic Stabilization of Radical Intermediates via σ–π Conjugation

The trimethylsilyl substituents in TTMSM provide electronic stabilization of adjacent silyl radicals through σ–π conjugation between silicon d‑orbitals and the methyl groups . This electronic stabilization, combined with the steric shielding of the trisyl framework, allows for the generation and EPR characterization of persistent silyl radicals of the type (Me₃Si)₃CSiHₙR₃₋ₙ [1]. Analogous radicals derived from less substituted silanes (e.g., triethylsilane) exhibit shorter lifetimes and different spin density distributions [2].

Radical Persistence via σ–π Conjugation
Class-level inference
Persistent (Me₃Si)₃CSiHₙR₃₋ₙ radicals characterized by EPR
Shorter lifetime reported for triethylsilane-derived radicals
Supports mechanistic EPR studies and radical methodology development
tert‑Butoxyl radical abstraction, EPR spectroscopy
Radical chemistry EPR spectroscopy Electronic effects

Optimal Procurement Scenarios for Tris(trimethylsilyl)methylsilane Based on Quantified Differentiation


Synthesis of Sterically Shielded Silyl Halides for Orthogonal Protection Strategies

Use TTMSM to prepare (Me₃Si)₃CSiMe₂Cl and related derivatives. As demonstrated in Section 3 (Evidence Item 1), the exceptional steric hindrance provided by the trisyl group—surpassing that of even the tri‑tert‑butyl group—renders these compounds virtually inert to nucleophilic displacement under standard conditions [1]. This enables selective deprotection of less hindered silyl protecting groups in the presence of a TTMSM‑derived silyl ether or halide, a crucial capability in complex natural product synthesis.

Controlled Generation of Silylenes for Si–C Bond Insertion Reactions

Employ TTMSM as a photolytic precursor for the silylene Me‑Si‑SiMe₃. Unlike tris(trimethylsilyl)silane, which predominantly yields silyl radicals, TTMSM undergoes clean 1,1‑elimination to generate this reactive intermediate (Section 3, Evidence Item 3) [2]. This silylene can be trapped with dienes or inserted into Si–H bonds, offering a mild, metal‑free route to extended polysilane architectures and functionalized silanes that are inaccessible via radical‑based methods.

Mechanistic Studies of Persistent Silyl Radicals via EPR Spectroscopy

Utilize TTMSM to generate long‑lived silyl radicals for EPR characterization. The combination of steric shielding from the trisyl framework and electronic stabilization via σ–π conjugation (Section 3, Evidence Item 4) allows these radicals to persist on timescales suitable for detailed spectroscopic analysis [3]. This application is essential for probing structure–reactivity relationships in silicon radical chemistry and for benchmarking computational models.

Spectroscopic Benchmarking of Oligosilane Conformations

Use TTMSM as a reference compound in UV‑Vis studies of polysilane chain conformations. Its sharp absorption onset below 210 nm, which is distinct from octamethyltrisilane (215 nm) (Section 3, Evidence Item 2), provides a diagnostic marker for the presence of highly congested silicon environments [4]. This is particularly valuable in materials science for correlating polymer microstructure with optoelectronic properties.

Application
Selection Property
Validation Focus
Orthogonal silyl protection strategies
Steric shielding exceeding t‑Bu₃Si–
Nucleophilic displacement resistance under basic conditions
Silylene-mediated Si–C bond insertion
1,1‑elimination photolytic pathway selectivity
Silylene generation and trapping with dienes or Si–H bonds
Persistent silyl radical EPR studies
Steric protection and σ–π radical stabilization
Radical lifetime and spin density distribution characterization
Polysilane conformation benchmarking
UV absorption onset < 210 nm
Correlation of λmax with silicon backbone congestion
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